molecular formula C12H13NO2S2 B4585231 N-[1-(2-thienyl)ethyl]benzenesulfonamide

N-[1-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B4585231
M. Wt: 267.4 g/mol
InChI Key: FLYKNBQCXXJAIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[1-(2-thienyl)ethyl]benzenesulfonamide and related compounds typically involves reactions that can introduce the sulfonamide functionality to the desired aromatic or heteroaromatic rings. For example, Jacobs et al. (2013) detailed the molecular and supramolecular structures of related N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, showcasing the versatility in the synthesis of sulfonamides (Jacobs, Chan, & O'Connor, 2013).

Molecular Structure Analysis

The molecular structure of sulfonamides, including this compound, is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The structure of related sulfonamide compounds was explored by Jacobs et al. (2013), highlighting the impact of substituents on molecular conformation and interactions, such as hydrogen bonding and π-π stacking (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamides can participate in a variety of chemical reactions, including nucleophilic substitution, due to the presence of the sulfonamide group. Xiao et al. (2022) described the synthesis and characterization of benzenesulfonamide compounds, providing insight into their chemical behavior and potential for pharmacological activity (Xiao et al., 2022).

Scientific Research Applications

1. Catalytic Applications

N-[1-(2-thienyl)ethyl]benzenesulfonamide derivatives have been explored in the field of catalysis. For instance, benzenesulfonamide derivatives are used in base-free transfer hydrogenation of ketones. These derivatives, along with Cp*IrIIICl complexes, demonstrate high activity in transfer hydrogenation without the need for basic additives or halide abstractors, which can be conducted in air using non-dried and non-degassed substrates (Ruff et al., 2016).

2. Anticancer and Antiviral Potential

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives of benzenesulfonamides have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Particularly, certain compounds exhibited significant inhibition of HCV NS5B RdRp activity, and displayed potential as therapeutic agents without causing tissue damage in vital organs (Ş. Küçükgüzel et al., 2013).

3. Neuroprotective Applications

In neurology, specific benzenesulfonamide derivatives have been studied for their potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm. These derivatives, acting as endothelin receptor antagonists, have demonstrated effectiveness in reducing the magnitude of constriction in blood vessels, indicating their potential in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

4. Enzyme Inhibition for Medical Applications

Benzenesulfonamide derivatives have been investigated for their role as enzyme inhibitors. For instance, they have shown significant inhibitory activity against human carbonic anhydrase isoforms, which is relevant for treating conditions like glaucoma, cancer, and metabolic disorders (Nocentini et al., 2016).

5. Applications in Organic Synthesis

In the field of organic synthesis, benzenesulfonamide derivatives are used as intermediates and catalysts. For example, they have been utilized in the synthesis of sulfonamides, sulfonylureas, and structurally related variants, showing promise as antitumor agents (Faidallah et al., 2007).

6. Environmental Analysis

Benzenesulfonamide compounds, due to their widespread use in industry and households, have been the subject of environmental analysis. Techniques for their extraction and quantification in soil and water samples have been developed, emphasizing their classification as emerging organic pollutants (Speltini et al., 2016).

properties

IUPAC Name

N-(1-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-10(12-8-5-9-16-12)13-17(14,15)11-6-3-2-4-7-11/h2-10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKNBQCXXJAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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